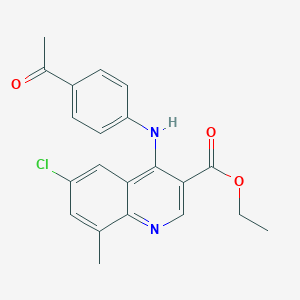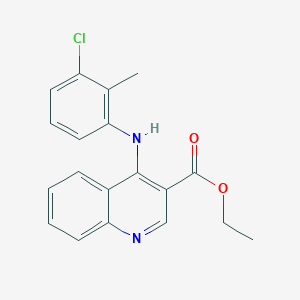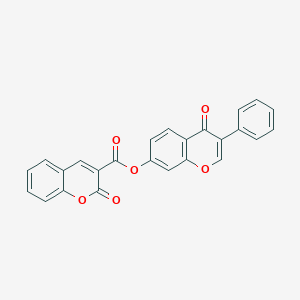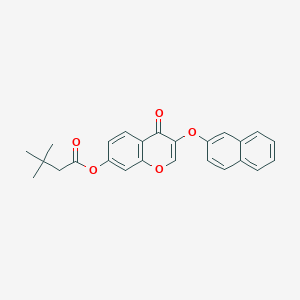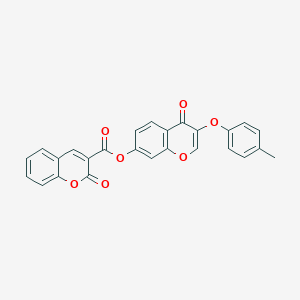
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide, also known as BPN-15606, is a novel small molecule that has been recently synthesized and studied for its potential application in treating neurological disorders.
作用机制
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide is believed to exert its therapeutic effects by inhibiting the activity of beta-secretase, which reduces the production of amyloid-beta peptides. Amyloid-beta peptides are known to accumulate in the brain of Alzheimer's disease patients and are believed to play a key role in the development of the disease. By reducing the production of amyloid-beta peptides, 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide may slow down or even reverse the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. In animal studies, 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide has been shown to improve cognitive function and reduce amyloid-beta levels in the brain. 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide has also been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.
实验室实验的优点和局限性
The advantages of using 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide in lab experiments include its high purity, high yield, and favorable pharmacokinetic profile. 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide is also a novel compound that has not been extensively studied, which makes it an attractive candidate for further research. However, the limitations of using 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
未来方向
There are several potential future directions for research on 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide. One direction is to further investigate the mechanism of action of 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide and its potential application in treating other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to optimize the synthesis method of 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide to reduce the cost and increase the yield of the compound. Additionally, future studies could focus on developing analogs of 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide with improved pharmacokinetic and pharmacodynamic properties.
合成方法
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide is synthesized through a multi-step process starting with the reaction of 2-bromoanisole with butylmagnesium bromide to form 2-bromo-4-butylanisole. This intermediate is then reacted with 4-bromoacetophenone in the presence of a base to form the final product, 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide. The synthesis method has been optimized to yield high purity and high yield of 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide.
科学研究应用
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide has been studied for its potential application in treating neurological disorders such as Alzheimer's disease and schizophrenia. In vitro studies have shown that 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide can inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta peptides that are associated with Alzheimer's disease. 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
属性
分子式 |
C18H20BrNO2 |
|---|---|
分子量 |
362.3 g/mol |
IUPAC 名称 |
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide |
InChI |
InChI=1S/C18H20BrNO2/c1-2-3-6-14-9-11-15(12-10-14)20-18(21)13-22-17-8-5-4-7-16(17)19/h4-5,7-12H,2-3,6,13H2,1H3,(H,20,21) |
InChI 键 |
MBAFWTRLONVQGE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Br |
规范 SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




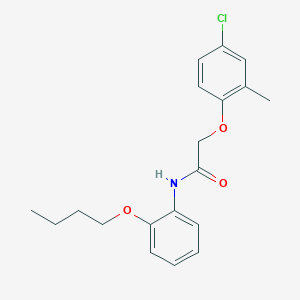
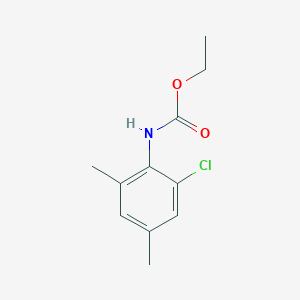
![Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B285126.png)

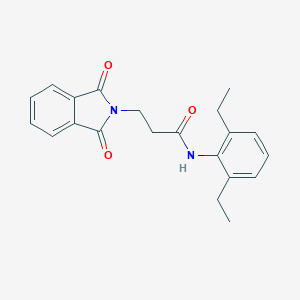

![N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)

